4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene
Description
BenchChem offers high-quality 4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-methyl-1-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6-4-7(10)2-3-8(6)14-5-9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMISLCLHSXPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, particularly the trifluoroethoxy group, enhance its lipophilicity and biological activity. This article explores its biological activity, mechanisms of action, and applications in various fields.
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrF3O2 |
| Molecular Weight | 299.08 g/mol |
| IUPAC Name | 4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)benzene |
| InChI Key | NNBXNEHKMLQHJW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CBr)OCC(F)(F)F |
The biological activity of 4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene is primarily attributed to its ability to interact with various biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their activity. Additionally, the trifluoroethoxy group increases the compound's lipophilicity, promoting its interaction with lipid membranes and enhancing cellular uptake.
Biological Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced potency in various biological assays. The presence of the trifluoroethoxy moiety in 4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene may contribute to its efficacy as an inhibitor of specific enzymes or receptors.
Case Studies
- Anticancer Activity : A study investigated the compound's effect on cancer cell lines. It was found to inhibit cell proliferation in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell types.
- Inhibition of Enzyme Activity : In vitro assays demonstrated that this compound could inhibit the activity of certain kinases involved in cancer signaling pathways. The mechanism involves competitive inhibition at the active site.
- Neuropharmacological Effects : Preliminary studies suggest potential neuroprotective effects in models of neurodegeneration, possibly through modulation of neurotransmitter systems.
Applications
The compound serves multiple roles in scientific research and industry:
- Drug Development : As a lead compound for developing new pharmaceuticals targeting cancer and neurodegenerative diseases.
- Biochemical Probes : Utilized for studying protein interactions due to its ability to modify protein function.
- Synthetic Chemistry : Acts as a building block for synthesizing more complex organic molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
